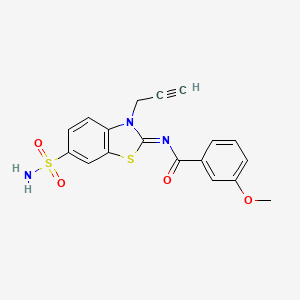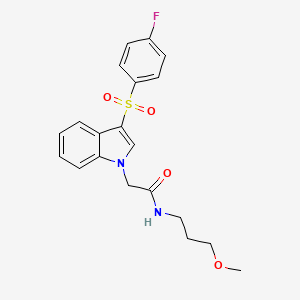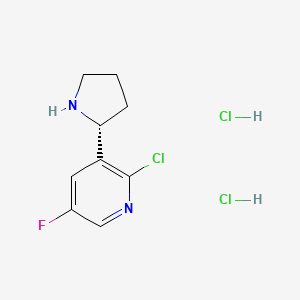![molecular formula C14H10ClNO3S B2704459 N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034487-93-7](/img/structure/B2704459.png)
N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the rules of the International Union of Pure and Applied Chemistry . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of atoms .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions such as nucleophilic substitution, elimination, or halogenation .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes studying the reaction mechanisms and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. Techniques like mass spectrometry, infrared spectroscopy, and UV-Vis spectroscopy can be used .科学的研究の応用
Antimicrobial Activity and Molecular Docking
Research on compounds structurally related to N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide has shown antimicrobial properties. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated effective antibacterial activity against a range of microorganisms. Additionally, molecular docking studies suggested potential binding interactions with lung cancer proteins, indicating a route for exploring anticancer properties (Cakmak et al., 2022).
Physicochemical Characterization and Antibacterial Activities
The study of carboxamides and their metal complexes, including those with thiophene derivatives, revealed their structural, physicochemical properties, and theoretical aspects through DFT/B3LYP calculations. Such compounds exhibited antibacterial activities against E. coli, showcasing their potential as antibacterial agents (Aktan et al., 2017).
Supramolecular Packing Motifs
Investigations into the structural motifs of carboxamide compounds have identified novel organizational structures, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. This finding suggests potential applications in materials science, particularly in the design of new materials with specific optical or electronic properties (Lightfoot et al., 1999).
Antitumor and Antipsychotic Potential
Synthesis efforts have also focused on the development of heterocyclic carboxamides as potential antipsychotic agents. Such studies provide a foundation for exploring this compound and related compounds in neurological applications, highlighting their potential in treating psychiatric disorders (Norman et al., 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBVNFPDAZNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
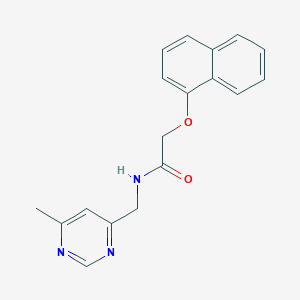
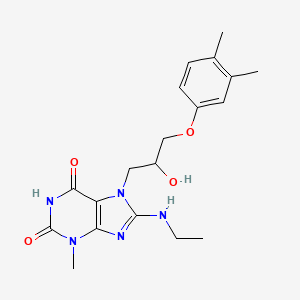
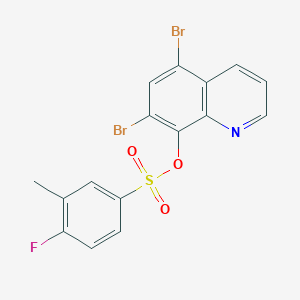
![1-[5-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]anthracene-9,10-dione](/img/structure/B2704381.png)
![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)
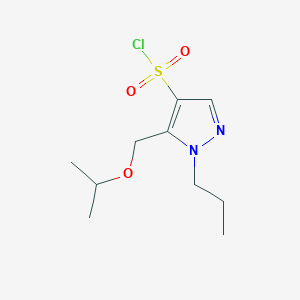
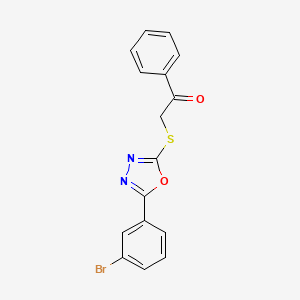

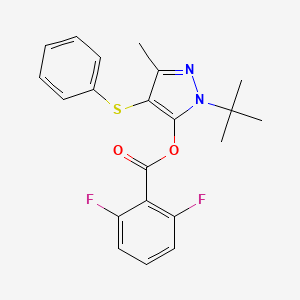

![7-butyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2704390.png)
